molecular formula C19H18FN3O2 B12187763 N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12187763
M. Wt: 339.4 g/mol
InChI Key: RXRNIQQCBVOKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 3-fluorophenylcarbamoyl ethylamine side chain attached to the 1-methylindole core. Its structure combines the indole scaffold—a privileged motif in drug discovery—with a fluorinated aromatic group, which enhances metabolic stability and binding specificity .

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-[(3-fluorobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H18FN3O2/c1-23-16-8-3-2-5-13(16)12-17(23)19(25)22-10-9-21-18(24)14-6-4-7-15(20)11-14/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,25)

InChI Key

RXRNIQQCBVOKKG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Fisher Indole Cyclization

Phenylhydrazine derivatives react with α-keto acids under acidic conditions to form indole scaffolds. For example, 3-methylindole-2-carboxylates are synthesized by condensing phenylhydrazine hydrochlorides with 2-oxopropanoic acid in the presence of p-toluenesulfonic acid (PTSA). Subsequent alkaline hydrolysis yields the corresponding carboxylic acid.

Reaction conditions :

StepReagents/ConditionsYieldSource
CyclizationPTSA, 2-oxopropanoic acid, reflux70–85%
Ester hydrolysisNaOH, aqueous ethanol, room temperature90–95%

Direct Alkylation of Indole-2-Carboxylates

Ethyl indole-2-carboxylate undergoes N-alkylation using methyl iodide or dimethyl sulfate under basic conditions. For instance, ethyl 1H-indole-2-carboxylate is treated with methyl iodide and potassium carbonate in DMF to yield the 1-methyl derivative. Subsequent hydrolysis with aqueous lithium hydroxide generates 1-methyl-1H-indole-2-carboxylic acid.

Key data :

  • Alkylation yield: 80–90%

  • Hydrolysis yield: 95%

Synthesis of 3-Fluorobenzoyl Ethylenediamine Intermediate

The ethylenediamine linker is functionalized with a 3-fluorobenzoyl group via selective acylation.

Mono-Acylation of Ethylenediamine

Ethylenediamine is partially protected using tert-butoxycarbonyl (Boc) anhydride to form N-Boc-ethylenediamine . Reaction with 3-fluorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) yields N-Boc-N'-(3-fluorobenzoyl)ethylenediamine . Deprotection with trifluoroacetic acid (TFA) provides the free amine.

Optimization notes :

  • Solvent: DCM minimizes di-acylation side reactions.

  • Temperature: 0–5°C improves selectivity for mono-acylation.

Amide Coupling of Indole-2-Carboxylic Acid and Ethylenediamine

The final step involves coupling 1-methyl-1H-indole-2-carboxylic acid with the 3-fluorobenzoyl ethylenediamine intermediate.

Carbodiimide-Mediated Coupling

1-Methyl-1H-indole-2-carboxylic acid is activated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Addition of the ethylenediamine derivative and N,N-diisopropylethylamine (DIPEA) yields the target compound.

Representative conditions :

ParameterValueSource
Coupling agentEDC/HOBt
SolventDCM or DMF
Reaction time12–24 h
Yield65–75%

Alternative Activation with BOP Reagent

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) facilitates coupling in DMF with DIPEA, achieving comparable yields.

Advantages :

  • Faster reaction times (4–6 h).

  • Reduced epimerization risk.

Critical Analysis of Methodologies

Yield Optimization

  • Solvent effects : DCM provides moderate yields but requires longer reaction times, while DMF accelerates coupling at the expense of purity.

  • Catalyst loading : Excess EDC (1.5 equiv) improves conversion but complicates purification.

Byproduct Formation

Di-acylation of ethylenediamine is minimized using Boc protection. LC–MS monitoring during coupling steps detects incomplete reactions, enabling real-time adjustments.

Scalability and Industrial Relevance

Large-Scale Alkylation

Kilogram-scale N-methylation of indole-2-carboxylates employs flow chemistry to enhance heat transfer and reduce side reactions.

Green Chemistry Approaches

Water-mediated couplings using Ru catalysts (e.g., RuBr2 complexes) show promise for sustainable synthesis but require further optimization for this specific substrate .

Chemical Reactions Analysis

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core allows the compound to bind to various receptors and enzymes, potentially inhibiting their activity. The presence of the 3-fluorophenyl group enhances the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indole-2-carboxamide Derivatives

The biological and physicochemical properties of indole-2-carboxamides are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Indole-2-carboxamide Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Key Findings
Target Compound 3-fluorophenyl C₁₉H₁₈FN₃O₂ 339.4 Enhanced binding to protease active sites due to fluorine’s electronegativity and van der Waals interactions .
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide () 4-fluorophenyl C₁₉H₁₈FN₃O₂ 339.4 Structural isomer; reduced activity compared to 3-fluoro analog, likely due to altered spatial alignment with residues like Asn142 and Gln189 .
N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide () 4-bromophenyl C₁₉H₁₈BrN₃O₂ 400.3 Bulkier bromine substituent increases molecular weight and logP, potentially reducing solubility but improving membrane permeability .
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide () Indol-3-ylacetyl C₂₂H₂₂N₄O₂ 374.4 Dual indole moieties may enable dimeric receptor binding; however, increased hydrophobicity limits aqueous stability .

Pharmacological and Binding Profile Comparisons

  • Target Compound vs. 11b (): The target compound shares structural similarity with 11b (N-[(1S)-1-[(3-fluorophenyl)methyl]-...-1H-indole-2-carboxamide), which demonstrated in vitro efficacy against viral proteases. Both compounds leverage the 3-fluorophenyl group for interactions with residues like Thr24 and Ser46, though the target compound’s ethylamine linker may confer greater conformational flexibility .
  • Synthetic Accessibility (): Like other indole-2-carboxamides, the target compound is synthesized via coupling reactions between indole carboxylates and aminobenzophenones. However, the 3-fluorophenyl substituent requires precise regioselective control during synthesis to avoid byproducts .

Key Differences in Physicochemical Properties

  • Fluorine Position (3- vs. 4-): The 3-fluorophenyl group in the target compound optimizes steric and electronic interactions with protease active sites, whereas the 4-fluoro analog () shows diminished affinity due to misalignment with key hydrogen bond acceptors .
  • Halogen Effects (F vs. Br): Bromine’s larger atomic radius () enhances hydrophobic interactions but may introduce steric hindrance, reducing binding kinetics compared to fluorine .

Biological Activity

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, often referred to as Compound A, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of Compound A is characterized by the following components:

  • Indole ring : A bicyclic structure that contributes to the compound's biological activity.
  • Fluorophenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Carboxamide functionality : Implicated in various biological interactions.

Research indicates that Compound A acts primarily as an AKT inhibitor , which plays a crucial role in cell survival and proliferation pathways. By inhibiting AKT activity, the compound may induce apoptosis in cancer cells and impede tumor growth. This mechanism is particularly relevant in cancers where AKT signaling is aberrantly activated.

Anticancer Activity

A significant body of research has focused on the anticancer properties of Compound A. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.2Induces apoptosis
A549 (Lung Cancer)4.8Inhibits proliferation
HeLa (Cervical Cancer)6.1Cell cycle arrest

These findings suggest that Compound A could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, Compound A has shown potential in modulating inflammatory responses. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, which is beneficial in conditions such as arthritis.

Case Studies

  • Breast Cancer Study : In a preclinical model using MCF-7 cells, treatment with Compound A resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers within treated tumors.
  • Arthritis Model : In an animal model of rheumatoid arthritis, administration of Compound A led to decreased joint swelling and reduced levels of inflammatory markers in serum, indicating its potential as an anti-inflammatory therapeutic.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of Compound A is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue distribution with a preference for tumor tissues.
  • Metabolism : Primarily hepatic metabolism with several identified metabolites.
  • Excretion : Renal excretion as unchanged drug and metabolites.

Toxicity profiles indicate that at therapeutic doses, Compound A exhibits minimal cytotoxicity towards normal cells, highlighting its selectivity for cancerous tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.